molecular formula C14H17N3OS B2802953 N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide CAS No. 852916-56-4

N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide

Cat. No.: B2802953
CAS No.: 852916-56-4
M. Wt: 275.37
InChI Key: YOUJDBHDDBOOEG-UHFFFAOYSA-N
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Description

N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide typically involves the nucleophilic addition reaction of a thiazole derivative with an appropriate acylating agent. One common method includes the reaction of 2-amino-4-(4-bromophenyl)thiazole with an acylating agent such as acetic anhydride in the presence of a base like pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer activities.

    4-Phenylthiazole: Exhibits anti-inflammatory and analgesic properties.

    Thiazole-2-carboxamide: Used in the treatment of tuberculosis.

Uniqueness

N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both the thiazole ring and the phenylpropyl group contributes to its diverse range of applications and effectiveness in various fields .

Properties

IUPAC Name

N-[3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10(18)16-8-2-3-11-4-6-12(7-5-11)13-9-19-14(15)17-13/h4-7,9H,2-3,8H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUJDBHDDBOOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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